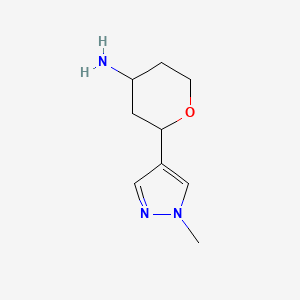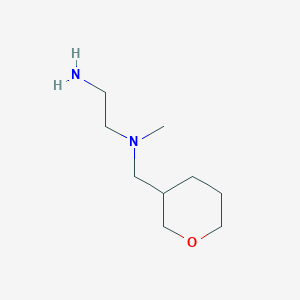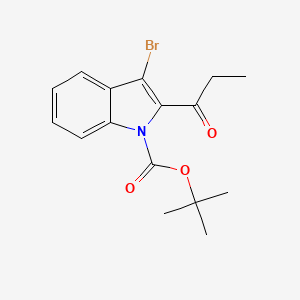
N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with various functional groups, including a chloro-substituted aromatic ring, a formyl group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route might involve the following steps:
Formation of the aromatic ring: The aromatic ring with the chloro and methoxy substituents can be synthesized through electrophilic aromatic substitution reactions.
Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent such as DMF and POCl3.
Acetamide formation: The final step involves the reaction of the substituted aromatic compound with tert-butylamine and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Various substituted aromatic compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl and methoxy groups could play a role in binding to active sites, while the chloro group might influence the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Lacks the chloro substituent, which may affect its reactivity and applications.
N-(tert-Butyl)-2-(5-chloro-2-methoxyphenoxy)acetamide: Lacks the formyl group, potentially altering its chemical properties and biological activity.
N-(tert-Butyl)-2-(5-chloro-4-formylphenoxy)acetamide: Lacks the methoxy group, which could influence its solubility and reactivity.
Uniqueness
N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the chloro, formyl, and methoxy groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H18ClNO4 |
|---|---|
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
N-tert-butyl-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)16-13(18)8-20-12-6-10(15)9(7-17)5-11(12)19-4/h5-7H,8H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
ZODHLVGUYBIUGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C(=C1)Cl)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




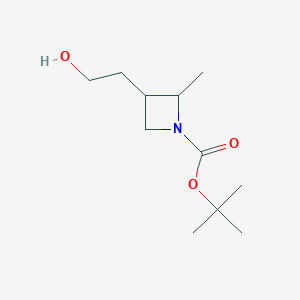
![1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15230600.png)
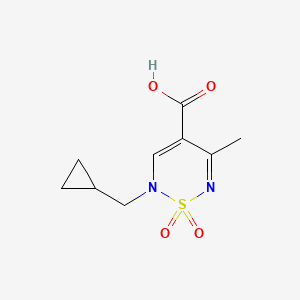


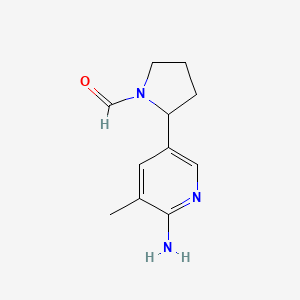
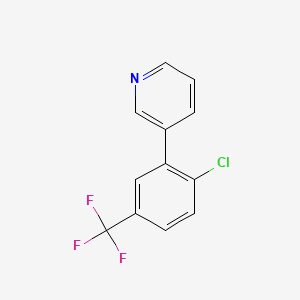
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15230643.png)
![(2-Methylbenzo[d]thiazol-4-yl)methanol](/img/structure/B15230644.png)
